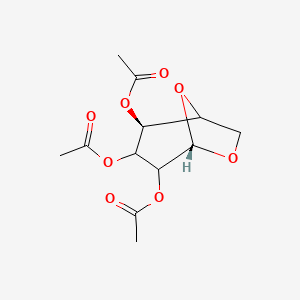
Tiropramide impurity A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tiropramide impurity A is a chemical compound that is often encountered as an impurity in the synthesis of tiropramide, an antispasmodic drug used to treat gastrointestinal disorders. The molecular formula of this compound is C₂₃H₁₉NO₅, and it has a molecular weight of 389.40 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tiropramide impurity A involves several steps, starting from the acylation of racemic tyrosine with benzoyl chloride to form N,O-dibenzoyl-tyrosine. This intermediate is then subjected to amide formation with dipropylamine using the mixed anhydride method. The phenolic ester is hydrolyzed with sodium hydroxide, followed by alkylation with chloroethyl diethylamine to produce tiropramide .
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
Tiropramide impurity A undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Tiropramide impurity A is valuable in pharmaceutical research for several reasons:
Quality Control: It is used as a reference standard in quality control to ensure the purity of tiropramide.
Method Validation: It aids in the validation of analytical methods used to detect and quantify impurities in pharmaceutical formulations.
Stability Studies: It is involved in stability studies to understand the degradation pathways of tiropramide.
Genotoxic Potential: Research on its genotoxic potential helps in assessing the safety of pharmaceutical products
Wirkmechanismus
The mechanism of action of tiropramide impurity A is not well-studied. tiropramide itself acts by increasing cyclic adenosine monophosphate concentration in smooth muscle, possibly due to the inhibition of cyclic adenosine monophosphate catabolism. This leads to smooth muscle relaxation, which is beneficial in treating gastrointestinal disorders .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tiropramide Hydrochloride: The primary active ingredient in the drug formulation.
Tiropramide Impurity B: Another impurity found in the synthesis of tiropramide.
Tiropramide Impurity C: A related compound with similar properties.
Uniqueness
Tiropramide impurity A is unique due to its specific molecular structure and the role it plays in the synthesis and quality control of tiropramide. Its presence and concentration can significantly impact the efficacy and safety of the final pharmaceutical product .
Eigenschaften
Molekularformel |
C12H16O8 |
|---|---|
Molekulargewicht |
288.25 g/mol |
IUPAC-Name |
[(2S,5S)-3,4-diacetyloxy-6,8-dioxabicyclo[3.2.1]octan-2-yl] acetate |
InChI |
InChI=1S/C12H16O8/c1-5(13)17-9-8-4-16-12(20-8)11(19-7(3)15)10(9)18-6(2)14/h8-12H,4H2,1-3H3/t8?,9-,10?,11?,12-/m0/s1 |
InChI-Schlüssel |
BAKQMOSGYGQJOJ-CTWIGJCISA-N |
Isomerische SMILES |
CC(=O)O[C@H]1C2CO[C@@H](O2)C(C1OC(=O)C)OC(=O)C |
Kanonische SMILES |
CC(=O)OC1C2COC(O2)C(C1OC(=O)C)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]-N-(4-methoxy-2-methylphenyl)acetamide](/img/structure/B13823617.png)
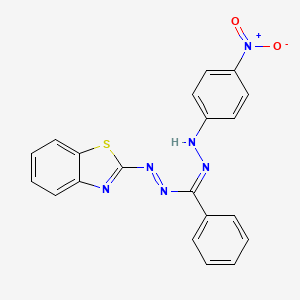
![2-[(2-Chlorophenyl)hydrazinylidene]-1,3-diphenylpropane-1,3-dione](/img/structure/B13823632.png)
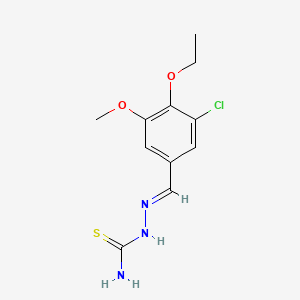

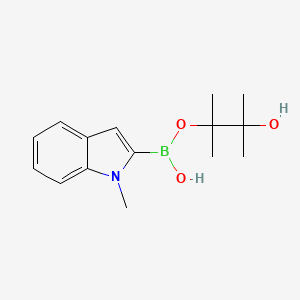
![1,1'-[2-(2-methoxynaphthalen-1-yl)-1H-imidazole-1,3(2H)-diyl]bis(trifluoroethanone)](/img/structure/B13823665.png)
![N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-4-[(4-phenyl-1,3-thiazol-2-yl)amino]benzohydrazide](/img/structure/B13823667.png)
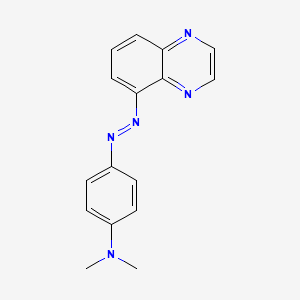
methanone](/img/structure/B13823684.png)
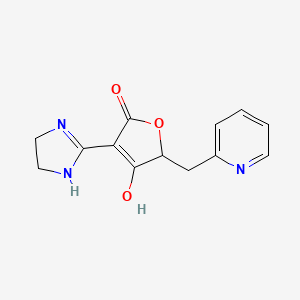
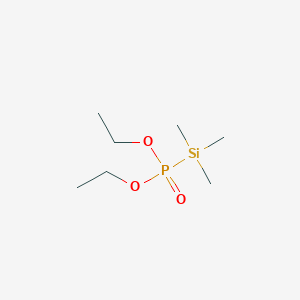
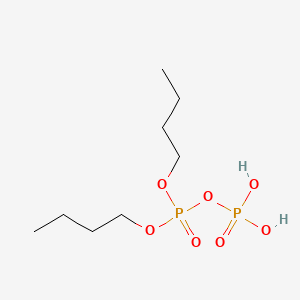
![4-Chloro-5-(3-methoxyphenyl)thieno[2,3-d]pyrimidine](/img/structure/B13823711.png)
